4-Piperidinecarbonyl chloride, 1-benzoyl-
Overview
Description
“4-Piperidinecarbonyl chloride, 1-benzoyl-” is a chemical compound with the molecular formula C13H14ClNO2 . It belongs to the category of carbonyl chlorides . Its molecular weight is 251.712 .
Synthesis Analysis
The synthesis of similar compounds, such as 1-benzoyl-piperidine, involves the reaction of benzoyl chloride with piperidine . The reaction is facilitated by a base, which abstracts a proton from the nitrogen atom of piperidine, making it more nucleophilic. The nitrogen atom then attacks the carbonyl carbon of benzoyl chloride, leading to the formation of 1-benzoyl-piperidine .Molecular Structure Analysis
The molecular structure of “4-Piperidinecarbonyl chloride, 1-benzoyl-” consists of a piperidine ring attached to a benzoyl group and a carbonyl chloride group . The benzoyl group is attached to the 1-position of the piperidine ring, and the carbonyl chloride group is attached to the 4-position .Scientific Research Applications
Synthesis of 1-Alkyl(Aralkyl)-4-acyl-2-piperazinones
- Application: This compound is used in the synthesis of 1-alkyl(aralkyl)-4-acyl-2-piperazinones, which are formed during selective acylation of N-monosubstituted ethylenediamines with benzoyl and cyclohexylcarbonyl chlorides. The process includes treatment with chloroacetyl chloride in the presence of potassium tert-butylate (Tsizin, Sergovskaya, & Chernyak, 1986).
Preparation of Trifluoromethoxypiperidine and Trifluoromethoxymethylpiperidine
- Application: 4-Piperidinecarbonyl chloride, 1-benzoyl- is a starting material in the preparation of 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. These compounds are valuable in medicinal chemistry as building blocks (Logvinenko et al., 2021).
Synthesis and Anti-Acetylcholinesterase Activity
- Application: In the field of medicinal chemistry, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including 4-piperidinecarbonyl chloride, 1-benzoyl-, were synthesized and evaluated for anti-acetylcholinesterase activity. Some derivatives showed potential as inhibitors, making them candidates for further development as antidementia agents (Sugimoto et al., 1990).
Synthesis of Acetylcholinesterase Inhibitors
- Application: This compound is also involved in the synthesis of acetylcholinesterase inhibitors, particularly 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. These compounds are significant for their potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1992).
Synthesis of Novel Phenoxy Acetyl Carboxamides
- Application: The compound has been used in synthesizing novel phenoxy acetyl carboxamides, which have shown antioxidant and antinociceptive activities. These activities suggest potential applications in therapeutic and pharmaceutical domains (Manjusha et al., 2022).
PET Ligand Synthesis for Central NK1 Receptors
- Application: In the field of neuroimaging, this compound has been used in the synthesis of [11C]R116301, a promising PET ligand for investigating central neurokinin(1) (NK1) receptors. This application is significant in neuroscientific research, especially in studying brain functions and disorders (Van der Mey et al., 2005).
Future Directions
Piperidine derivatives, including “4-Piperidinecarbonyl chloride, 1-benzoyl-”, have significant potential in the field of drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthetic methods and exploring the biological activity of these compounds .
Properties
IUPAC Name |
1-benzoylpiperidine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHUJSZJKJAODQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443476 | |
Record name | 4-Piperidinecarbonyl chloride, 1-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115755-50-5 | |
Record name | 4-Piperidinecarbonyl chloride, 1-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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